REACTION_CXSMILES
|
Cl[C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:9][N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1>C(O)CCC>[CH3:9][N:10]1[CH2:15][CH2:14][N:13]([C:2]2[C:7]([F:8])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1F
|
Name
|
|
Quantity
|
4.26 g
|
Type
|
reactant
|
Smiles
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CN1CCNCC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
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18 h
|
Type
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CONCENTRATION
|
Details
|
After concentrating under reduced pressure at 50° C.
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between ethyl ether and 50% NaOH solution
|
Type
|
EXTRACTION
|
Details
|
The ethyl ether extract
|
Type
|
WASH
|
Details
|
is washed with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oily product is converted to the hydrogen fumarate salt, mp 148°-149° C., by treatment with fumaric acid in methanol and precipitation with ethyl ether
|
Name
|
|
Type
|
|
Smiles
|
CN1CCN(CC1)C1=NC=CC=C1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |